11-Hydroxycanthin-6-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of canthin-6-one derivatives, including 11-Hydroxycanthin-6-one, has been explored through various synthetic routes. A notable method includes the total synthesis of 1-methoxycanthin-6-one, a structurally related compound, through a one-pot conversion from β-carboline-1-carbaldehyde. This process highlights the efficiency of synthesizing the canthin-6-one skeleton, potentially applicable to the synthesis of 11-Hydroxycanthin-6-one (Suzuki et al., 2004).

Molecular Structure Analysis

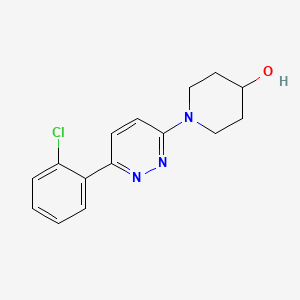

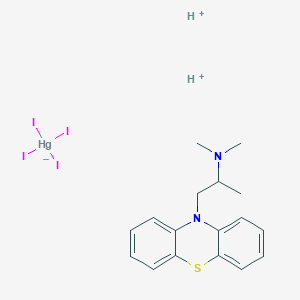

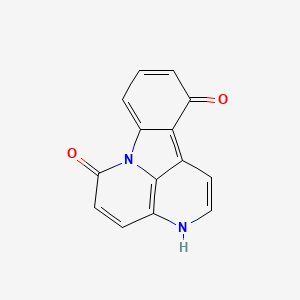

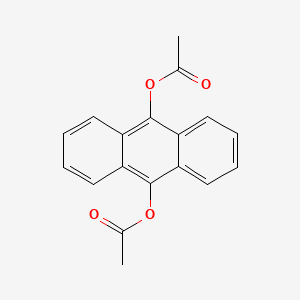

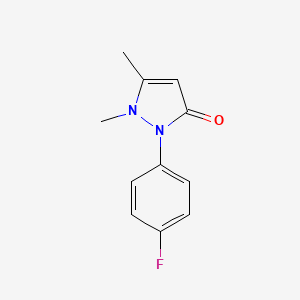

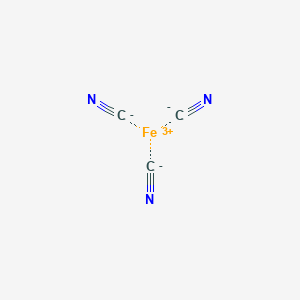

The molecular structure of canthin-6-one alkaloids, including 11-Hydroxycanthin-6-one, is characterized by a distinctive tricyclic skeleton that incorporates several functional groups contributing to their chemical diversity and biological activity. Research on the stereochemistry of related compounds reveals the intricacies of their molecular conformation and the impact of substituents on their structural dynamics (Patel et al., 2000).

Chemical Reactions and Properties

Canthin-6-one alkaloids undergo a variety of chemical reactions, including cyclocondensation and annulation, to form complex heterocyclic structures. These reactions are pivotal for the functionalization and derivatization of the canthin-6-one core, enabling the synthesis of diverse analogs with varied biological activities (Kumar et al., 2007).

Physical Properties Analysis

The physical properties of 11-Hydroxycanthin-6-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their isolation, purification, and application in various fields. The crystalline structure of related compounds has been elucidated through X-ray crystallography, providing insights into their conformational stability and molecular interactions (Wei et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of canthin-6-one alkaloids, are fundamental for understanding their mechanism of action and potential applications. Studies on the synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one as potential antimicrobial agents demonstrate the chemical versatility and potential therapeutic relevance of these compounds (Zhao et al., 2016).

Applications De Recherche Scientifique

Application in Chronic Inflammatory Diseases

- Scientific Field : Medical Science

- Summary of the Application : Chronic inflammatory disease (CID) is a category of medical conditions that cause recurrent inflammatory attacks in multiple tissues. The occurrence of CID is related to inappropriate immune responses to normal tissue substances and invading microbes due to many factors, such as defects in the immune system and imbalanced regulation of commensal microbes . Canthin-6-ones, including 11-Hydroxycanthin-6-one, are a subclass of β-carboline alkaloids isolated from a wide range of species. Several studies based on in vitro and in vivo experiments reveal that canthin-6-ones may have potential therapeutic effects on many inflammatory diseases .

- Results or Outcomes : The major signaling pathways affected by canthin-6-ones, such as the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway, and their roles in several CIDs are discussed . Moreover, canthin-6-ones displayed potential NO inhibitory activities on LPS-stimulated RAW264.7 cells at 50 µM .

Application in Antitumor Therapy

- Scientific Field : Oncology

- Summary of the Application : 11-Hydroxycanthin-6-one is a canthin-6-one alkaloid and has been identified as a potent antitumor agent . It has been found to exhibit strong cytotoxic activity .

- Results or Outcomes : The outcomes of the studies indicate that 11-Hydroxycanthin-6-one has strong cytotoxic activity, suggesting its potential as an antitumor agent .

Application in Antimicrobial Therapy

- Scientific Field : Microbiology

- Summary of the Application : Canthin-6-ones, including 11-Hydroxycanthin-6-one, have been reported to possess a broad range of biological activities, such as antibacterial and antifungal properties .

- Results or Outcomes : The outcomes of the studies suggest that 11-Hydroxycanthin-6-one could be a potential candidate for the development of new antimicrobial agents .

Application in Antiparasitic Therapy

- Scientific Field : Parasitology

- Summary of the Application : Canthin-6-ones, including 11-Hydroxycanthin-6-one, have been reported to possess a broad range of biological activities, such as antiparasitic properties .

- Results or Outcomes : The outcomes of the studies suggest that 11-Hydroxycanthin-6-one could be a potential candidate for the development of new antiparasitic agents .

Application in Antiviral Therapy

- Scientific Field : Virology

- Summary of the Application : Canthin-6-ones, including 11-Hydroxycanthin-6-one, have been reported to possess a broad range of biological activities, such as antiviral properties .

- Results or Outcomes : The outcomes of the studies suggest that 11-Hydroxycanthin-6-one could be a potential candidate for the development of new antiviral agents .

Application in Anti-Inflammatory Therapy

- Scientific Field : Immunology

- Summary of the Application : Canthin-6-ones, including 11-Hydroxycanthin-6-one, have been reported to possess anti-inflammatory properties . They are often employed as supportive or adjuvant therapy to overcome the undesired effects of chemotherapeutic agents and to restore health .

- Results or Outcomes : The outcomes of the studies suggest that 11-Hydroxycanthin-6-one could be a potential candidate for the development of new anti-inflammatory agents .

Orientations Futures

Propriétés

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-11-3-1-2-10-13(11)8-6-7-15-9-4-5-12(18)16(10)14(8)9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNXKZBIIFOWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320200 | |

| Record name | 11-Hydroxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Hydroxycanthin-6-one | |

CAS RN |

75969-83-4 | |

| Record name | NSC356209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Hydroxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)